BWA-522 intermediate-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BWA-522 intermediate-3 is a crucial intermediate in the synthesis of BWA-522, a small molecule proteolysis-targeting chimera (PROTAC) that targets the androgen receptor. BWA-522 is known for its significant degradation effects on both the full-length androgen receptor and its variant AR-V7, making it a promising candidate for the treatment of prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process forms a stable and efficient ternary complex, enhancing the degradation ability of the synthesized compounds . The specific reaction conditions and steps are typically proprietary and detailed in specialized chemical literature.
Industrial Production Methods
Industrial production of BWA-522 intermediate-3 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
BWA-522 intermediate-3 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions are typically derivatives of this compound, which are further processed to obtain the final PROTAC compound, BWA-522 .
Scientific Research Applications
BWA-522 intermediate-3 has several scientific research applications:
Chemistry: Used as a building block in the synthesis of BWA-522, aiding in the study of PROTAC technology.
Biology: Helps in understanding the degradation mechanisms of androgen receptors.
Medicine: Plays a role in developing treatments for prostate cancer by targeting androgen receptors.
Industry: Utilized in the production of PROTAC compounds for therapeutic applications
Mechanism of Action
BWA-522 intermediate-3 contributes to the mechanism of action of BWA-522 by forming a ternary complex with the androgen receptor and an E3 ligase. This complex facilitates the ubiquitination and subsequent degradation of the androgen receptor, thereby inhibiting its activity. The molecular targets include the full-length androgen receptor and its variant AR-V7, which are crucial in the progression of prostate cancer .
Comparison with Similar Compounds
Similar Compounds
Ralaniten: An androgen receptor N-terminal transcriptional domain antagonist.
Thalidomide: Used in the synthesis of the ternary complex.
Other PROTACs: Various PROTACs targeting different proteins for degradation.
Uniqueness
BWA-522 intermediate-3 is unique due to its specific targeting of the androgen receptor and its variant AR-V7. This specificity makes it particularly effective in treating prostate cancer, setting it apart from other PROTACs that may target different proteins .
Properties
Molecular Formula |
C29H40ClNO5 |
---|---|
Molecular Weight |
518.1 g/mol |
IUPAC Name |
tert-butyl 4-[[4-[2-[4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C29H40ClNO5/c1-28(2,3)36-27(33)31-16-14-21(15-17-31)19-34-25-10-6-22(7-11-25)29(4,5)23-8-12-26(13-9-23)35-20-24(32)18-30/h6-13,21,24,32H,14-20H2,1-5H3/t24-/m1/s1 |
InChI Key |
VDKUVETVOIHEFR-XMMPIXPASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)OC[C@@H](CCl)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)OCC(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.